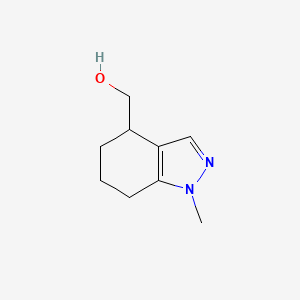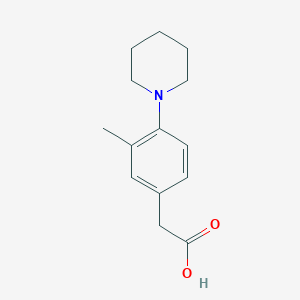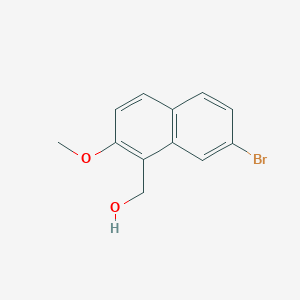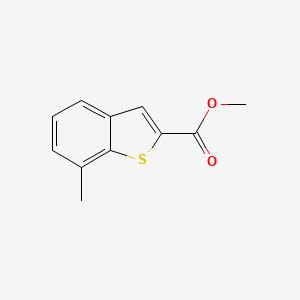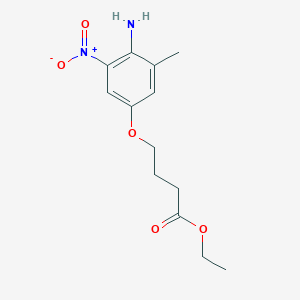
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate is an organic compound with the molecular formula C13H18N2O5. It is characterized by the presence of an ethyl ester group, an amino group, a nitro group, and a phenoxy group attached to a butanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate typically involves the following steps:
Nitration: The starting material, 4-amino-3-methylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Etherification: The nitrated product is then reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acyl chlorides, bases such as triethylamine.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-(4-amino-3-methylphenoxy)butanoic acid.
Substitution: Amides derived from the reaction with acyl chlorides.
Hydrolysis: 4-(4-amino-3-methyl-5-nitrophenoxy)butanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors .
Comparación Con Compuestos Similares
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate can be compared with similar compounds such as:
Ethyl 4-(4-amino-3-methylphenoxy)butanoate: Lacks the nitro group, resulting in different reactivity and applications.
Ethyl 4-(4-nitro-3-methylphenoxy)butanoate: Lacks the amino group, affecting its biochemical interactions.
Ethyl 4-(4-amino-3-methyl-5-hydroxyphenoxy)butanoate: Contains a hydroxyl group instead of a nitro group, altering its chemical properties.
Propiedades
Fórmula molecular |
C13H18N2O5 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate |
InChI |
InChI=1S/C13H18N2O5/c1-3-19-12(16)5-4-6-20-10-7-9(2)13(14)11(8-10)15(17)18/h7-8H,3-6,14H2,1-2H3 |
Clave InChI |
PUDZSIRBEGAVCJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=CC(=C(C(=C1)C)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13894397.png)
![Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13894400.png)

![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)
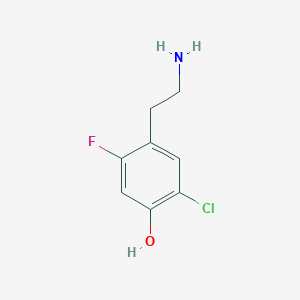
![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)
![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)
